1-(4-Methyl-2-thienyl)butylamine

Description

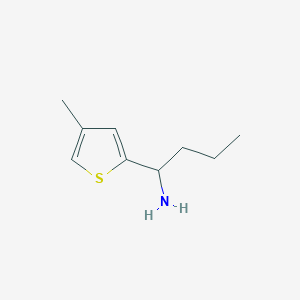

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NS |

|---|---|

Molecular Weight |

169.29 g/mol |

IUPAC Name |

1-(4-methylthiophen-2-yl)butan-1-amine |

InChI |

InChI=1S/C9H15NS/c1-3-4-8(10)9-5-7(2)6-11-9/h5-6,8H,3-4,10H2,1-2H3 |

InChI Key |

ZXUUDZDHMXZROO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC(=CS1)C)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D gCOSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(4-Methyl-2-thienyl)butylamine, the expected ¹H-NMR spectrum would exhibit distinct signals for the protons on the thiophene (B33073) ring, the butyl chain, the methyl group, and the amine group. The chemical shifts (δ) are influenced by the electron density around the protons.

¹³C-NMR (Carbon-13 NMR) reveals the number of different types of carbon atoms in a molecule. The spectrum for this compound would show unique signals for each carbon atom in the thiophene ring, the butyl chain, and the methyl group.

2D gCOSY (gradient Correlation Spectroscopy) is a two-dimensional NMR technique that shows correlations between coupled protons, helping to establish the connectivity of the molecule. In the case of this compound, gCOSY would show correlations between the protons of the butyl chain and between the protons on the thiophene ring.

Predicted NMR Data for this compound:

| Atom | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) | ¹H-¹H gCOSY Correlations |

| Thiophene-H3 | ~6.8 | ~123 | Thiophene-H5 |

| Thiophene-H5 | ~6.7 | ~120 | Thiophene-H3, CH |

| CH (methine) | ~4.2 | ~55 | CH₂, NH₂ |

| CH₂ (methylene, adjacent to CH) | ~1.7 | ~40 | CH, CH₂ |

| CH₂ (methylene) | ~1.4 | ~28 | CH₂, CH₃ |

| CH₃ (terminal methyl of butyl) | ~0.9 | ~14 | CH₂ |

| Thiophene-CH₃ | ~2.2 | ~15 | - |

| NH₂ | ~1.5 (broad) | - | CH |

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies.

FT-Raman Spectroscopy is a complementary technique that measures the scattering of light from a molecule. It is particularly useful for analyzing non-polar bonds and symmetric vibrations.

Predicted Vibrational Frequencies for this compound:

| Functional Group | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3400-3250 (two bands for primary amine) | 3400-3250 | Stretching |

| C-H (aromatic, thiophene) | 3100-3000 | 3100-3000 | Stretching |

| C-H (aliphatic) | 2960-2850 | 2960-2850 | Stretching |

| C=C (thiophene ring) | 1600-1475 | 1600-1475 | Stretching |

| N-H (amine) | 1650-1580 | - | Bending (scissoring) |

| C-N | 1250-1020 | 1250-1020 | Stretching |

| C-S | 800-600 | 800-600 | Stretching |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., Low-Resolution Electrospray Mass Spectrometry (LRESMS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Electrospray Mass Spectrometry (HRESMS))

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern. nih.govchemicalbook.com

LRESMS provides the nominal molecular weight of the compound. HRESMS provides the exact mass, which can be used to determine the elemental composition. GC-MS combines gas chromatography for separation with mass spectrometry for detection and is suitable for volatile and thermally stable compounds. nih.govchemicalbook.com

For this compound (molecular formula C₉H₁₅NS), the expected molecular ion peak [M+H]⁺ in ESI-MS would be at an m/z of approximately 170.2. HRESMS would provide a more precise mass, confirming the elemental composition. The fragmentation pattern in MS is predictable. A common fragmentation pathway for primary amines is the alpha-cleavage, leading to the loss of an alkyl radical. For this compound, this would result in a prominent fragment ion.

Predicted Mass Spectrometry Data for this compound:

| Technique | Expected m/z of [M+H]⁺ | Key Fragment Ions (m/z) | Information Obtained |

| LRESMS | 170.2 | 142 (loss of C₂H₅), 110 (thienylmethyl cation) | Nominal Molecular Weight |

| HRESMS | 170.0949 | - | Elemental Composition |

| GC-MS (EI) | 169 (M⁺) | 140 (M-C₂H₅), 110 | Molecular Weight and Fragmentation Pattern |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The thiophene ring in this compound is the primary chromophore. Substituted thiophenes typically exhibit absorption maxima (λ_max) in the UV region.

Predicted UV-Vis Absorption for this compound:

| Electronic Transition | Predicted λ_max (nm) | Solvent |

| π → π* | ~235-245 | Ethanol or Methanol (B129727) |

Chromatographic Methodologies for Purity Assessment and Isomer Separation (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS), Gas Chromatography (GC))

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. nist.gov

HPLC is a versatile technique for separating non-volatile compounds. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a modifier like formic acid or trifluoroacetic acid) would likely be suitable for analyzing this compound.

LC/MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the eluted peaks. nist.gov

GC is suitable for volatile and thermally stable compounds. nist.gov Given the amine functionality, derivatization might be necessary to improve peak shape and thermal stability. A non-polar or medium-polarity column would be appropriate.

Predicted Chromatographic Behavior for this compound:

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Expected Retention Time |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | Dependent on gradient and flow rate |

| LC/MS | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | Dependent on gradient and flow rate |

| GC | 5% Phenyl Polysiloxane | Helium | Dependent on temperature program |

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of the compound is required. If suitable crystals of this compound or a salt derivative could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal information about intermolecular interactions, such as hydrogen bonding, in the solid state. As no published crystal structure is available, the data below is a hypothetical representation of the type of information that would be obtained.

Hypothetical X-ray Crystallography Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-S Bond Lengths (Thiophene) | ~1.72 Å |

| C-C Bond Lengths (Thiophene) | ~1.37-1.44 Å |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Lengths (Butyl) | ~1.52-1.54 Å |

Reactivity and Reaction Mechanisms of 1 4 Methyl 2 Thienyl Butylamine and Thiophene Amine Scaffolds

Reactions at the Amine Functionality

The primary amine group in 1-(4-Methyl-2-thienyl)butylamine is a versatile functional handle for a variety of chemical modifications, including N-alkylation, N-acylation, imine formation, and conversion to guanidines. These reactions are fundamental in the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation Reactions

N-alkylation of primary amines such as this compound involves the introduction of an alkyl group onto the nitrogen atom. This transformation is typically achieved by reacting the amine with an alkyl halide or by reductive amination of a carbonyl compound. The primary amine can be converted into secondary, tertiary amines, or even quaternary ammonium (B1175870) salts depending on the reaction conditions and the stoichiometry of the alkylating agent. A visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, showcasing an eco-friendly approach that avoids the use of metals, bases, and ligands. nih.gov

| Alkylating Agent | Product Type | General Reaction Conditions |

| Alkyl Halide (e.g., CH₃I) | Secondary or Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |

| Carbonyl (e.g., Aldehyde, Ketone) | Secondary or Tertiary Amine | Reducing Agent (e.g., NaBH₄, H₂/Pd), Acid or Base Catalyst |

| 4-hydroxybutan-2-one | N-alkylated aniline | Visible light (50 W 420 nm LED), NH₄Br, Hexane, N₂ atmosphere, Room temperature |

This table presents illustrative examples of N-alkylation reactions.

N-Acylation Reactions Leading to Amide Formation

The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of stable amide derivatives. This N-acylation reaction is typically rapid and proceeds under mild conditions, often in the presence of a base to neutralize the acidic byproduct. The resulting amides are important intermediates in organic synthesis and are prevalent in many biologically active compounds. Simple alkyl amines readily undergo acylation. wikipedia.org

| Acylating Agent | Product | General Reaction Conditions |

| Acyl Chloride (e.g., Acetyl chloride) | N-acetyl-1-(4-methyl-2-thienyl)butylamine | Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., CH₂Cl₂, THF) |

| Acid Anhydride (B1165640) (e.g., Acetic anhydride) | N-acetyl-1-(4-methyl-2-thienyl)butylamine | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |

This table illustrates common N-acylation reactions.

Imine Formation and Subsequent Transformations

Primary amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.org This condensation reaction is typically reversible and is often driven to completion by the removal of water. The resulting imine can be a stable final product or can serve as an intermediate for further transformations, such as reduction to a secondary amine or reaction with a nucleophile. Kinetic studies have been conducted on imine formation between n-butylamine and a Michael-type acceptor. researchgate.net The synthesis of α,β-unsaturated imines from the reaction of primary amines with α,β-unsaturated aldehydes and ketones can result in either 1,2- or 1,4-addition products, depending on the specific reactants. worktribe.com

| Carbonyl Compound | Intermediate/Product | Subsequent Transformation |

| Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) | Reduction (e.g., with NaBH₄) to a secondary amine |

| Ketone (e.g., Acetone) | Imine (Schiff Base) | Hydrolysis back to the amine and ketone |

This table outlines the formation and potential transformations of imines derived from a primary amine.

Conversion to Substituted Guanidines

The primary amine of this compound can be converted into a substituted guanidine. This transformation is typically achieved by reacting the amine with a guanylating agent, such as S-methylisothiourea or a protected carbodiimide. The resulting guanidinium (B1211019) group can have a significant impact on the biological activity and physicochemical properties of the parent molecule.

| Guanylating Agent | Product | General Reaction Conditions |

| S-Methylisothiourea sulfate | Substituted Guanidine | Base (e.g., Et₃N), Solvent (e.g., EtOH, H₂O) |

| N,N'-Di-Boc-N''-triflylguanidine | Protected Guanidine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |

This table provides examples of reagents used for the conversion of primary amines to guanidines.

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an aromatic heterocycle that undergoes electrophilic aromatic substitution (EAS) reactions. studysmarter.co.ukwikipedia.org The sulfur atom influences the regioselectivity of these substitutions. The presence of a methyl group on the thiophene ring further directs incoming electrophiles.

Electrophilic Aromatic Substitution (EAS) Pathways on Methyl-Substituted Thiophenes

Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution, and substitution generally occurs preferentially at the C2 and C5 positions. pearson.comquimicaorganica.org In this compound, the C2 position is occupied by the butylamine (B146782) substituent. The methyl group at the C4 position is an activating group, directing electrophiles to the adjacent C3 and C5 positions. The interplay between the directing effects of the sulfur atom, the butylamine substituent, and the methyl group determines the final substitution pattern. The mechanism of electrophilic substitution on thiophene involves the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. researchgate.net

| Electrophilic Reagent | Expected Major Product(s) | Reaction Conditions |

| Nitrating Mixture (HNO₃/H₂SO₄) | 5-Nitro-1-(4-methyl-2-thienyl)butylamine | Mild conditions |

| Bromine (Br₂) | 5-Bromo-1-(4-methyl-2-thienyl)butylamine | In acetic acid or other polar solvents |

| Acyl Chloride/Lewis Acid (e.g., CH₃COCl/AlCl₃) | 5-Acetyl-1-(4-methyl-2-thienyl)butylamine | Friedel-Crafts acylation conditions |

This table outlines expected outcomes of electrophilic aromatic substitution on the thiophene ring of this compound.

Nucleophilic Substitution Reactions on Thiophene Derivatives

Nucleophilic aromatic substitution (SNAr) on thiophene rings is a key method for the introduction of various functional groups. nih.govnih.gov Thiophene derivatives are notably more reactive towards nucleophiles than their benzene counterparts, in some cases by a factor of over 1000. edurev.inuoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex formed during the reaction. nih.govuoanbar.edu.iq

The SNAr mechanism on thiophene derivatives typically proceeds in a stepwise manner. The initial step involves the addition of a nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer adduct. nih.gov The reaction is completed by the departure of the leaving group, which restores the aromaticity of the thiophene ring. nih.gov

For a thiophene-amine scaffold like this compound, the amino group itself is a nucleophile and can influence reactions. However, considering the thiophene ring as the electrophilic partner, SNAr reactions would necessitate the presence of a suitable leaving group on the ring and, typically, activation by electron-withdrawing groups. nih.govnih.gov For instance, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) involves the addition of the amine to the C2 position, followed by elimination of the methoxy (B1213986) group. nih.govnih.gov The presence of electron-withdrawing substituents is crucial for facilitating the nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex. uoanbar.edu.iq

In the context of this compound, direct nucleophilic substitution on the thiophene ring would be challenging without an activating group and a leaving group. The methyl group at the 4-position is an electron-donating group, which would disfavor nucleophilic attack. However, transformations of the amine group or reactions that proceed through different mechanisms are more likely.

| Reaction Type | General Substrate | Typical Nucleophile | Key Mechanistic Feature |

| SNAr | Thiophene with leaving group and electron-withdrawing groups | Amines, alkoxides, thiolates | Formation of a Meisenheimer intermediate nih.govedurev.in |

| Oxidative Nucleophilic Substitution of Hydrogen (ONSH) | Activated thiophenes | Secondary aliphatic amines | Substitution of a hydrogen atom in the presence of an oxidant researchgate.net |

Radical and Cycloaddition Reactions Involving Thiophene Scaffolds

Thiophene scaffolds can also participate in radical and cycloaddition reactions, offering alternative pathways for functionalization.

Radical Reactions: Thiyl radicals are versatile reactive intermediates that can be used to construct complex molecular architectures. nih.gov For instance, the addition of thiyl radicals to unsaturated substrates can initiate cyclization cascades. nih.gov While direct radical reactions on the thiophene ring of this compound are not extensively documented in the provided context, the general reactivity of sulfur-centered radicals suggests potential for such transformations. nih.govacs.org The reaction of thioethers with hydroxyl radicals, for example, proceeds via a one-electron oxidation. nih.gov Radical polymerization of vinylthiophenes is also a known process, highlighting the ability of the thiophene ring to participate in radical chain reactions. acs.orgyoutube.com

Cycloaddition Reactions: Thiophene and its derivatives can act as dienes or dienophiles in cycloaddition reactions. Thiophene S-oxides have been shown to undergo [4+2] cycloadditions with various alkenes. rsc.orgcoventry.ac.uk For example, they react with activated methylenecyclopropanes to form cycloadducts. rsc.org Similarly, thiophene S,N-ylides react with electron-rich dienophiles in cycloaddition reactions. rsc.org The feasibility of [4+2] annulation reactions involving thiophenes has also been investigated using density functional theory calculations. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides with thiophene-based dipolarophiles provide a route to novel heterocyclic scaffolds. nih.gov

| Reaction Type | Thiophene-based Reactant | Co-reactant | Product Type |

| [4+2] Cycloaddition | Thiophene S-oxides rsc.orgcoventry.ac.uk | Alkenes rsc.orgcoventry.ac.uk | Bicyclic adducts rsc.org |

| [4+2] Cycloaddition | Thiophene S,N-ylides rsc.org | Dienophiles rsc.org | Thionitroso compounds and their adducts rsc.org |

| 1,3-Dipolar Cycloaddition | Thioisatin (a benzo[b]thiophene derivative) nih.gov | Dipolarophiles (e.g., acetylenes, ethylenes) nih.gov | Azabicycloadducts nih.gov |

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents on the thiophene ring have a profound impact on the kinetics and selectivity of its reactions. The electronic effects of these substituents, whether electron-donating or electron-withdrawing, govern the reactivity of the thiophene nucleus. asianpubs.org

In nucleophilic aromatic substitution , electron-withdrawing groups (EWGs) are generally required to activate the thiophene ring towards attack by a nucleophile. nih.govnih.gov These groups stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction. nih.gov The position of the substituent also matters. For instance, in the nucleophilic substitution of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, a linear correlation was established between the experimental electrophilicity and the Gibbs free energy barrier. nih.gov

Conversely, electron-donating groups (EDGs), such as the methyl group in this compound, decrease the electrophilicity of the thiophene ring, making nucleophilic substitution more difficult. However, these same groups enhance the reactivity towards electrophiles. In electrophilic aromatic substitution, EDGs at the β-position (like the methyl group at C4) generally direct substitution to the 2-position. uoanbar.edu.iq

The influence of substituents is also evident in other reaction types. In the hydrodesulfurization of substituted thiophenes, the electronic effects of substituents determine the selectivity between hydrogenation and hydrogenolysis pathways. asianpubs.org Electron-withdrawing substituents favor hydrogenation, while electron-donating substituents can facilitate hydrogenolysis depending on the adsorption mode on the catalyst. asianpubs.org

Kinetic studies on the reactions of 3-substituted thiophenes have allowed for the quantification of nucleophilicity parameters, demonstrating a clear correlation between the substituent and the reaction rate. researchgate.net

| Substituent Type | Effect on Nucleophilic Aromatic Substitution | Effect on Electrophilic Aromatic Substitution | Example from Literature |

| Electron-Withdrawing Group (EWG) | Accelerates reaction rate by stabilizing the Meisenheimer complex nih.govnih.gov | Deactivates the ring and directs incoming electrophiles | Nitro group in 2-methoxy-3-X-5-nitrothiophenes enhances reactivity with pyrrolidine nih.govnih.gov |

| Electron-Donating Group (EDG) | Slows down reaction rate by destabilizing the Meisenheimer complex | Activates the ring and directs incoming electrophiles uoanbar.edu.iq | Alkyl groups in thiophenes facilitate hydrogenolysis in hydrodesulfurization asianpubs.org |

Synthesis and Characterization of Derivatives and Analogues of 1 4 Methyl 2 Thienyl Butylamine for Chemical Space Exploration

Systematic Structural Modifications of the Butylamine (B146782) Side Chain (e.g., variation in alkyl chain length, branching, heteroatom insertion)

The butylamine side chain is a critical component for modification, as its length, branching, and polarity can significantly influence the molecule's interaction with biological targets or its material properties. Synthetic strategies primarily focus on building the amine from different precursors or on the post-synthetic modification of the existing chain.

Key Synthetic Approaches:

Reductive Amination: This is one of the most robust methods for synthesizing amines. cam.ac.uk By reacting a thiophene-2-carboxaldehyde derivative with a variety of primary or secondary amines in the presence of a reducing agent, a wide range of N-substituted analogues can be produced. To vary the alkyl chain length or branching pattern, different ketones can be used in place of an aldehyde. For instance, reacting 4-methylthiophene-2-carboxaldehyde with nitropropane, nitrobutane, or nitropentane followed by reduction would yield analogues with varying chain lengths.

Carbonyl Alkylative Amination: A more recent, powerful method involves the three-component coupling of an aldehyde, a secondary amine, and an alkyl halide under visible light photoredox conditions. cam.ac.uk This metal-free process allows for the modular and highly flexible synthesis of complex tertiary amines that are otherwise difficult to access. cam.ac.uk

α-C–H Functionalization: Direct functionalization of the C-H bonds on the alkylamine chain offers a streamlined route to novel derivatives. nih.gov Using visible light and a silanethiol (B8362989) as a reversible hydrogen atom transfer (HAT) catalyst, it is possible to selectively functionalize the α-amino radical, even at sterically hindered positions. nih.gov This allows for the introduction of various alkyl or functionalized groups directly onto the butylamine backbone.

Heteroatom Insertion: Introducing heteroatoms like oxygen or sulfur into the side chain can alter the compound's polarity and hydrogen bonding capacity. This can be achieved by using amino-alcohols or amino-thiols in the initial synthesis or through multi-step sequences involving, for example, the synthesis of an ether or thioether linkage.

The following table illustrates potential modifications to the butylamine side chain starting from 4-methyl-2-thienyl precursors.

| Modification Type | Example Precursors | Resulting Side Chain | Synthetic Method |

| Chain Length Variation | 4-Methyl-2-acetylthiophene + Nitromethane | -CH(CH₃)CH₂NH₂ (Propylamine) | Reductive Amination |

| 4-Methyl-2-propionylthiophene + Ammonia (B1221849) | -CH(C₂H₅)CH₂CH₂NH₂ (Pentylamine) | Reductive Amination | |

| Branching | 4-Methyl-2-isobutyrylthiophene + Ammonia | -CH(CH(CH₃)₂)CH₂NH₂ (Isohexylamine) | Reductive Amination |

| N-Alkylation | 1-(4-Methyl-2-thienyl)butylamine + Ethyl iodide | -CH(C₃H₇)NH(C₂H₅) | Direct Alkylation |

| Heteroatom Insertion | 2-(2-Bromoethoxy)-4-methylthiophene + Butylamine | -O-CH₂CH₂-NH(C₄H₉) | Williamson Ether/Amine Synthesis |

This table presents hypothetical synthetic pathways for illustrative purposes.

Derivatization at the Thiophene (B33073) Ring System (e.g., positional isomerism of methyl group, introduction of diverse functional groups)

The thiophene ring is amenable to a wide range of electrophilic substitution and metallation reactions, allowing for the introduction of various functional groups that can modulate the electronic properties and steric profile of the molecule. nih.govresearchgate.net

Strategies for Thiophene Ring Functionalization:

Electrophilic Substitution: Standard reactions such as halogenation (e.g., with NBS or Br₂), nitration (HNO₃/H₂SO₄), and Friedel-Crafts acylation can be used to introduce substituents at the 5-position of the 2-substituted thiophene ring, which is typically the most reactive site. For example, bromination of a suitable 1-(4-methyl-2-thienyl) precursor can yield a 5-bromo derivative. researchgate.net

Lithiation/Metallation: Directed ortho-metallation or halogen-metal exchange provides a powerful route to regioselectively functionalize the thiophene ring. For instance, treating a brominated thiophene with n-butyllithium generates a lithiated intermediate that can react with a wide array of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups. researchgate.net

Positional Isomerism of the Methyl Group: The position of the methyl group can be varied by starting with different isomers of methylthiophene. Syntheses beginning with 3-methylthiophene (B123197) or 5-methylthiophene-2-carboxaldehyde would yield the corresponding 1-(3-methyl-2-thienyl)butylamine and 1-(5-methyl-2-thienyl)butylamine (B13237087) analogues, respectively.

Synthesis from Functionalized Precursors: The Gewald reaction is a classic and highly effective method for constructing highly substituted thiophenes from an α-methylene ketone, a cyano-active compound (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. impactfactor.org By choosing appropriately substituted starting materials, a diverse range of functionalized 2-aminothiophenes can be prepared, which can then be further modified to create the desired alkylamine side chain. impactfactor.org

| Functional Group | Reagent/Method | Position on Thiophene Ring | Example Product |

| Bromo | N-Bromosuccinimide (NBS) | 5 | 1-(5-Bromo-4-methyl-2-thienyl)butylamine |

| Nitro | HNO₃ / Acetic Anhydride (B1165640) | 5 | 1-(4-Methyl-5-nitro-2-thienyl)butylamine |

| Acetyl | Acetyl Chloride / AlCl₃ | 5 | 1-(5-Acetyl-4-methyl-2-thienyl)butylamine |

| Imino | Condensation with an amine | 5 (from an aldehyde) | N-[(4-Methyl-5-butylaminomethyl-2-thienyl)methylene]aniline |

This table presents examples of derivatization reactions on a 1-(4-Methyl-2-thienyl) scaffold.

Synthesis of Positional Isomers of the Thienyl Moiety (e.g., 2-thienyl vs. 3-thienyl isomers)

The point of attachment of the butylamine side chain to the thiophene ring—at the 2-position versus the 3-position—creates positional isomers with distinct spatial arrangements and electronic distributions. These differences can lead to significant variations in biological activity or material properties. nih.gov The synthesis of these isomers requires distinct starting materials where the functionality is present at the desired position.

Synthesis of 2-Thienyl Isomers: As described previously, these isomers are typically synthesized starting from a 2-carbonylthiophene derivative, such as 4-methylthiophene-2-carboxaldehyde, via methods like reductive amination.

Synthesis of 3-Thienyl Isomers: The synthesis of the corresponding 3-thienyl isomer, 1-(4-methyl-3-thienyl)butylamine, would necessitate starting with a 3-carbonylthiophene, such as 4-methylthiophene-3-carboxaldehyde. The synthetic route would then parallel that of the 2-thienyl isomer.

A comparative study of N-thienylcarboxamide isomers found that N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) derivatives exhibited activities comparable to a phenyl analogue, whereas the N-(3-substituted-2-thienyl) isomer had lower activity, highlighting the critical role of substitution patterns on the thiophene ring. nih.gov Similar structure-activity relationship divergences can be anticipated for thienylalkylamine isomers.

| Isomer | Key Starting Material | Synthetic Approach |

| This compound | 4-Methylthiophene-2-carboxaldehyde | Reductive amination with butylamine |

| 1-(4-Methyl-3-thienyl)butylamine | 4-Methylthiophene-3-carboxaldehyde | Reductive amination with butylamine |

Design and Synthesis of Fused Thiophene-Heterocycle Systems

Fusing the thiophene ring to another heterocyclic system dramatically expands the chemical space by creating rigid, planar, and more complex scaffolds. These fused systems, such as thienopyridines, thienopyrimidines, and thienothiophenes, are prominent in many pharmacologically active compounds. researchgate.netnih.govnih.gov The synthesis often begins with a suitably functionalized thiophene.

Common Synthetic Strategies:

Thieno[2,3-b]pyridines: These can be synthesized from 2-aminothiophene derivatives. For instance, a 3-aminothienopyridine can be treated with various reagents to build the pyridine (B92270) ring. Reaction with aryl isothiocyanates or maleic anhydride can introduce further substitutions. ekb.eg Another approach involves the condensation of 2-mercaptonicotinonitrile (B1308631) derivatives with chloroacetyl compounds. researchgate.net

Thieno[2,3-d]pyrimidines: A common route is the reaction of a 2-aminothiophene-3-carboxylate with different aldehydes in the presence of an acid catalyst to form the pyrimidinone ring. nih.gov The resulting thieno[2,3-d]pyrimidin-4-one can be further functionalized, for example, by chlorination with POCl₃ followed by substitution with amines like morpholine. nih.gov

Thieno[3,2-b]thiophenes: These fused systems can be prepared via several methods, including the reaction of 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) with various reagents to build additional heterocyclic rings onto the core thienothiophene structure. nih.gov A one-pot procedure involving TfOH-promoted cyclization has also been described for synthesizing thienyl thioethers, which can be precursors to thienoacenes. researchgate.net

| Fused System | Typical Starting Material | Key Reaction Type |

| Thieno[2,3-b]pyridine | 2-Aminothiophene-3-carbonitrile | Condensation/Cyclization |

| Thieno[2,3-d]pyrimidine | Ethyl 2-aminothiophene-3-carboxylate | Cyclocondensation with aldehydes/amides |

| Thieno[3,2-b]thiophene | Substituted thiophene | Cyclization/Annulation |

Combinatorial Library Synthesis Methodologies for Thiophene-Amine Scaffolds

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry provides powerful tools for the rapid synthesis of large, diverse libraries of related compounds. wikipedia.orgnih.gov These methods often rely on solid-phase synthesis to simplify purification and handling.

Methodological Approaches:

Solid-Phase Synthesis: The core thiophene scaffold can be attached to a solid support (resin). This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simply washing the resin. springernature.com For example, a thiophene carboxaldehyde could be immobilized on a resin, followed by reductive amination with a diverse set of amines. Subsequent cleavage from the resin yields a library of N-substituted thienylalkylamines.

Split-and-Pool Synthesis: This is a cornerstone of combinatorial chemistry used to generate vast libraries. wikipedia.org For a thiophene-amine library, a resin support would be split into multiple portions. A different thiophene building block (e.g., with varied ring substituents) is coupled to each portion. The portions are then pooled and mixed, then split again. In the second step, a diverse set of amine building blocks is added to each portion. Repeating this cycle allows for the exponential generation of unique compounds. wikipedia.org

Parallel Synthesis: In this approach, individual compounds are synthesized in separate reaction vessels, often in a multi-well plate format. enamine.net While producing smaller libraries than split-and-pool, every compound's structure is known without the need for deconvolution. This method is well-suited for creating focused libraries for SAR optimization, where a common scaffold is reacted with a set of diverse building blocks. enamine.net For the target scaffold, a 4-methyl-2-thienyl precursor could be dispensed into each well, followed by the addition of a different amine or alkylating agent to each well to generate a library of analogues.

The "libraries from libraries" concept is particularly powerful, where a synthesized library of peptides or other scaffolds on a resin is chemically transformed into a new library of small molecules, such as heterocycles. nih.gov This diversity-oriented approach can rapidly generate structurally novel compounds.

Advanced Research Applications of Thiophene Butylamine Architectures in Chemical Sciences

Molecular Scaffold Design for Novel Synthetic Methodology Development

The thiophene-butylamine framework, exemplified by 1-(4-Methyl-2-thienyl)butylamine, serves as a valuable scaffold in the design and development of new synthetic methodologies. The inherent reactivity of the thiophene (B33073) ring, coupled with the nucleophilic nature of the butylamine (B146782) side chain, provides multiple avenues for chemical modification and functionalization.

The synthesis of derivatives based on this scaffold can be approached through various established and emerging synthetic strategies. For instance, the thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups at various positions. numberanalytics.com The reactivity of thiophene in such reactions is known to be greater than that of benzene (B151609), which can be attributed to the electron-donating nature of the sulfur atom. numberanalytics.com Furthermore, the development of new synthetic methods often involves the use of versatile building blocks that can be readily modified. Thiophene derivatives, including those with amine functionalities, are often targeted in the development of novel synthetic routes. mdpi.com For example, the synthesis of complex heterocyclic systems can be achieved by leveraging the reactivity of both the thiophene and amine moieties. mdpi.com

The butylamine portion of the molecule offers a handle for a different set of transformations. The primary amine can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles. mdpi.com This dual reactivity makes the thiophene-butylamine scaffold a powerful tool for diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules for screening in various applications.

Investigation of Non-Linear Optical (NLO) Properties in Organic Materials

Organic materials with significant second-order non-linear optical (NLO) properties are at the forefront of research for applications in optoelectronics, including optical data storage and signal processing. nih.gov The fundamental requirement for a molecule to exhibit NLO activity is the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" electronic structure leads to a large change in dipole moment upon excitation, which is responsible for the NLO response.

Thiophene-containing molecules have emerged as promising candidates for NLO materials. The thiophene ring itself can act as an efficient electron donor, a property that can be further enhanced by the presence of electron-donating substituents. In the case of this compound, the thiophene ring, particularly with the electron-donating methyl group, can serve as the donor component. While the butylamine group is not a classic strong electron-withdrawing group, its electronic influence, coupled with a suitable acceptor group that could be synthetically appended, can induce the necessary charge asymmetry for NLO activity.

Research has shown that replacing benzene rings with thiophene rings in donor-acceptor stilbenes significantly enhances the second-order molecular hyperpolarizability (β), a measure of NLO activity. This enhancement is attributed to the lower delocalization energy of the thiophene ring compared to benzene, which facilitates intramolecular charge transfer. The NLO properties of thiophene-based systems can be further tuned by extending the conjugation length and by the strategic placement of donor and acceptor groups. nih.gov

Key Molecular Features for NLO Activity in Thiophene Derivatives

| Molecular Feature | Role in NLO Properties | Example from this compound |

|---|---|---|

| π-Conjugated System | Facilitates electron delocalization and intramolecular charge transfer (ICT). | Thiophene ring |

| Electron Donor Group | Initiates the "push" of electrons through the π-system. | Thiophene ring, enhanced by the methyl group. |

| Electron Acceptor Group | Creates the necessary charge asymmetry for a large hyperpolarizability (β). | Could be synthetically added to the scaffold. |

Elucidation of Fundamental Structure-Reactivity Relationships in Heterocyclic Systems

The study of this compound and related compounds provides valuable insights into the fundamental structure-reactivity relationships in heterocyclic systems. The reactivity of the thiophene ring is significantly influenced by the nature and position of its substituents. numberanalytics.com In this specific molecule, both a methyl group and a butylamine group are present, and their electronic effects on the thiophene ring are of considerable interest.

The methyl group at the 4-position is an electron-donating group through an inductive effect, which generally increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack. rsc.org The butylamine group attached at the 2-position via a carbon atom has a more complex influence. The nitrogen atom's lone pair can potentially participate in conjugation, but the insulating alkyl chain mitigates this effect on the ring itself. However, the basicity of the amine can play a crucial role in its reactivity and in directing reactions at other parts of the molecule.

Thiophene undergoes electrophilic substitution reactions, such as nitration and bromination, preferentially at the 2- and 5-positions due to the stabilization of the intermediate sigma complex. numberanalytics.com The presence of an activating group like methyl can further enhance this reactivity. Understanding how the interplay of the methyl and butylamine substituents in this compound modulates the regioselectivity and rate of such reactions is a key area of research. These studies contribute to a broader understanding of aromaticity and reactivity in five-membered heterocycles. nih.gov

Computational Design and Theoretical Studies of Functional Organic Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the design and study of functional organic materials. researchgate.netnih.gov In the context of thiophene-butylamine architectures, computational methods can be employed to predict and rationalize a variety of properties before embarking on potentially complex and time-consuming synthetic efforts.

For the investigation of NLO properties, DFT calculations can be used to determine the molecular geometry, electronic structure, and, crucially, the first and second hyperpolarizabilities (β and γ). nih.govnih.gov By modeling different derivatives of this compound with various electron-donating and -accepting groups, researchers can screen for candidates with optimal NLO responses. nih.gov These theoretical studies can provide a deep understanding of the structure-property relationships that govern NLO activity. nih.gov

Furthermore, computational studies can elucidate the structure-reactivity relationships discussed in the previous section. DFT calculations can map out the potential energy surfaces of reactions, determine the stability of intermediates, and predict the regioselectivity of electrophilic substitutions on the thiophene ring. researchgate.net The calculated Mulliken charges and Fukui functions can provide quantitative measures of the reactivity of different atomic sites within the molecule. nih.gov The HOMO-LUMO gap, another important parameter obtainable from DFT calculations, gives an indication of the kinetic stability and chemical reactivity of the molecule. mdpi.com

Predicted Properties of Thiophene Derivatives via Computational Studies

| Predicted Property | Computational Method | Significance |

|---|---|---|

| Molecular Geometry | DFT | Provides the foundational structure for all other calculations. |

| Electronic Structure (HOMO/LUMO) | DFT | Indicates chemical reactivity and potential for charge transfer. mdpi.com |

| Hyperpolarizability (β, γ) | TD-DFT | Predicts the non-linear optical response of the molecule. nih.gov |

| Reaction Pathways and Barriers | DFT | Elucidates reaction mechanisms and predicts product distributions. |

Synthetic Targets in Complex Molecule Construction and Materials Chemistry

Thiophene-containing molecules are not only interesting for their intrinsic properties but also serve as valuable building blocks in the synthesis of more complex molecular architectures and functional materials. The this compound scaffold, with its combination of an aromatic heterocycle and a functionalized side chain, represents a versatile starting point for the construction of larger, more elaborate structures.

In medicinal chemistry, for example, thiophene rings are often incorporated into the structures of biologically active compounds. The synthesis of enantiomerically pure intermediates containing a thienyl group, such as S-4-(3-thienyl)phenyl-alpha-methylacetic acid, highlights the importance of such scaffolds in the development of new pharmaceuticals. nih.gov The butylamine moiety in this compound provides a convenient point of attachment for pharmacophores or for linking the molecule to a larger biological entity.

In the realm of materials chemistry, thiophene derivatives are key components in the synthesis of conducting polymers, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. researchgate.net The ability to functionalize the thiophene ring and to polymerize these units allows for the creation of materials with tailored electronic and optical properties. The this compound structure could be envisioned as a monomer unit that, upon polymerization, would yield a functional polymer with pendant butylamine groups. These groups could then be used to further modify the properties of the polymer, for instance, by altering its solubility or by introducing cross-linking sites. The development of high-performance inorganic perovskite solar cells has also benefited from the use of organic molecules to passivate defects and control crystallization, a role that appropriately functionalized thiophene-butylamine derivatives could potentially fulfill. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(4-Methyl-2-thienyl)butylamine, and how can purity be optimized?

- Methodology : Synthesis typically involves alkylation of 4-methyl-2-thienyl precursors with butylamine derivatives. For example, nucleophilic substitution reactions using bromobutane or coupling reactions with thiophene-based intermediates (e.g., Grignard or Suzuki-Miyaura reactions) can yield the target compound. Purity optimization requires column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol .

- Characterization : Confirm structure via -NMR (e.g., δ ~2.4 ppm for methyl-thienyl protons, δ ~1.3–1.6 ppm for butyl chain protons) and FT-IR (N-H stretch ~3350 cm) .

Q. How can researchers safely handle this compound given its reactivity?

- Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its potential irritancy (similar to butylamine’s acute toxicity profile). Store under nitrogen at 2–8°C to prevent oxidation. Neutralize spills with dilute acetic acid .

Advanced Research Questions

Q. What experimental techniques are critical for analyzing the protonation states of this compound in aqueous solutions?

- Methodology : Use X-ray photoelectron spectroscopy (XPS) at variable kinetic energies (e.g., 15–1000 eV) to distinguish protonated (R-NH) and neutral (R-NH) species, as demonstrated for butylamine analogs. Adjust pH to isolate states (e.g., pH 2 for fully protonated, pH 12 for neutral) .

- Data Interpretation : Fit spectra with Gaussian components; monitor intensity ratios (e.g., R-NH:R-NH) across energy ranges to correlate with solvation effects .

Q. How can NMR spectroscopy quantify the Gibbs free energy of CO capture by this compound?

- Experimental Design : Prepare aqueous solutions of the compound saturated with CO. Acquire -NMR spectra to track carbamate formation (δ ~160–165 ppm). Calculate equilibrium constants () from integration ratios, then derive using . Compare with theoretical DFT calculations .

Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets (e.g., telomerase)?

- Methodology : Perform molecular docking (AutoDock 4.2 or Vina) using the compound’s 3D structure (optimized via DFT). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Key metrics: binding energy (< -8 kcal/mol), hydrogen bonds with catalytic residues (e.g., Asp868 in telomerase) .

Data Contradiction & Resolution

Q. How can conflicting ionization data (e.g., XPS vs. pH titrations) be resolved for this compound?

- Analysis : Cross-validate XPS-derived protonation ratios with potentiometric titrations. If discrepancies arise (e.g., due to surface-sensitive XPS vs. bulk solution data), use attenuated total reflectance IR (ATR-IR) to probe interfacial vs. bulk behavior. Reconcile results by modeling solvation layers .

Application-Focused Questions

Q. What role does this compound play in CO capture systems compared to lysine analogs?

- Comparative Study : Its butyl chain enhances hydrophobicity, reducing water competition for CO binding. Conduct kinetic assays (stopped-flow UV-Vis) to compare carbamate formation rates with lysine. Use -NMR to assess amine-CO adduct stability .

Q. How can this compound be tailored for anticancer research targeting telomerase inhibition?

- Design Strategy : Functionalize the thienyl group with electron-withdrawing substituents (e.g., nitro) to enhance π-stacking with telomerase’s G-quadruplex DNA. Test cytotoxicity via MTT assays (e.g., HeLa cells) and validate telomerase inhibition using TRAP assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.